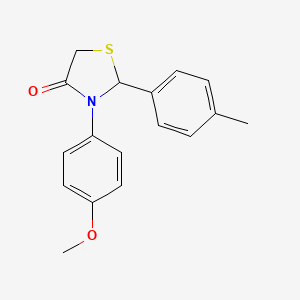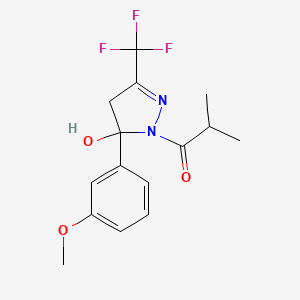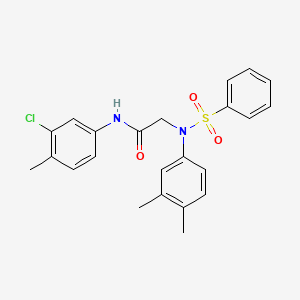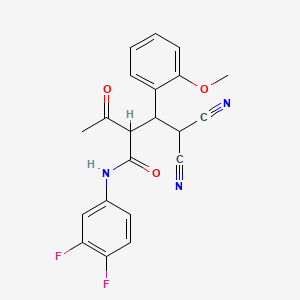![molecular formula C23H23NO B5210056 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole, also known as IPE, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. IPE is a type of carbazole derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been shown to exhibit various biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been shown to exhibit antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole also exhibits low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole and its potential applications in various fields. In addition, the synthesis of new derivatives of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole may lead to the development of more potent and selective compounds for use in lab experiments and clinical trials.
Conclusion:
In conclusion, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is a carbazole derivative that has garnered significant attention in scientific research due to its potential applications in various fields. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole can be synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole exhibits anti-proliferative and pro-apoptotic effects in cancer cells, and it has potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole and its derivatives in various fields.
Synthesis Methods
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole can be synthesized through various methods, including Suzuki coupling, Buchwald-Hartwig amination, and Ullmann coupling. One of the most common methods of synthesizing 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole is through Suzuki coupling, which involves the reaction of 2-bromoethyl isopropylphenyl ether with 9-boronic acid carbazole in the presence of a palladium catalyst. The reaction produces 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole as a white solid.
Scientific Research Applications
9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaics. 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
9-[2-(2-propan-2-ylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)18-9-5-8-14-23(18)25-16-15-24-21-12-6-3-10-19(21)20-11-4-7-13-22(20)24/h3-14,17H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPQYWKGUXUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(2-Propan-2-ylphenoxy)ethyl]carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)



![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)
